molecular formula C19H19ClN4O3 B5614520 6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B5614520
M. Wt: 386.8 g/mol
InChI Key: VSFWBGJKVTWECD-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazo[1,2-a]pyrazine derivatives, which are synthesized from various precursor molecules through condensation reactions. These compounds have been explored for their antimicrobial activities and other potential applications in chemistry and biology.

Synthesis Analysis

The synthesis involves a multi-step process, starting from 2-iodopyrazine or similar precursors. The process includes reactions such as purging with ammonia gas, treatment with different reagents like ethyl 3-bromo-2-oxopropanoate, and hydrolysis to produce the desired carboxylic acid intermediates. These intermediates are then used in further condensation reactions with aliphatic or aromatic amines under specific conditions, such as microwave irradiation, to obtain the final product. The synthesis routes vary but often involve reductive amination, chlorination, and cyclization steps (B. Jyothi & N. Madhavi, 2019).

properties

IUPAC Name

6-(2-chlorophenyl)-7-methyl-N-(oxan-4-yl)-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-23-16(13-4-2-3-5-14(13)20)11-24-10-15(22-17(24)19(23)26)18(25)21-12-6-8-27-9-7-12/h2-5,10-12H,6-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFWBGJKVTWECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN2C=C(N=C2C1=O)C(=O)NC3CCOCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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